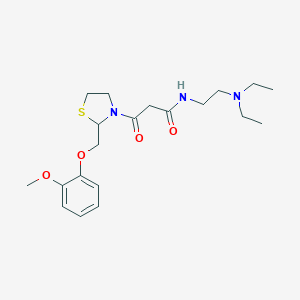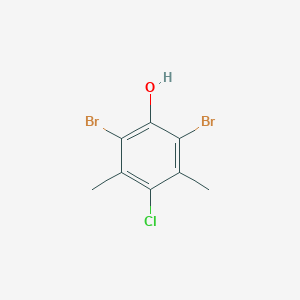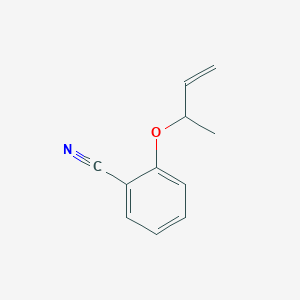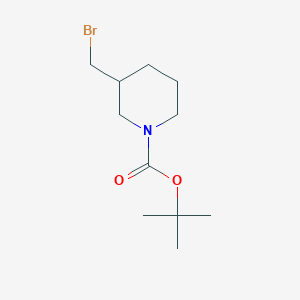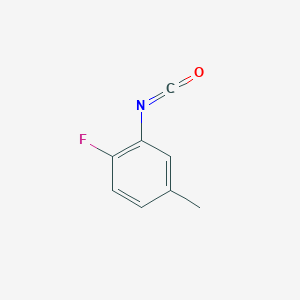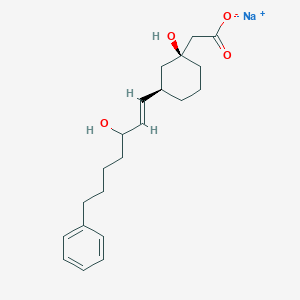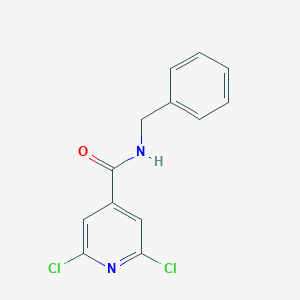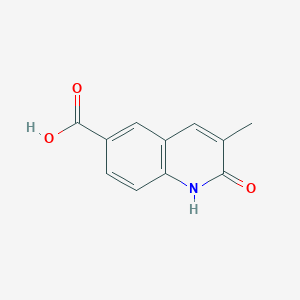
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, also known as MQCA, is a heterocyclic compound with potential biological applications. It is a derivative of quinoline and has been synthesized for its potential use as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. Additionally, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. It has also been found to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield. It has also been shown to have low toxicity in animal studies. However, there are also limitations to using 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Future Directions
There are several future directions for research on 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Additionally, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has potential as an anti-inflammatory and antioxidant agent, and further research is needed to explore these properties. Finally, more research is needed to fully understand the mechanism of action of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid and its potential side effects.
Synthesis Methods
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid can be synthesized by the reaction of 2-methylquinoline-3-carbaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid in high yield. The synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been optimized to produce the compound in a more efficient and cost-effective manner.
Scientific Research Applications
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant activity by scavenging free radicals.
properties
CAS RN |
165592-44-9 |
|---|---|
Product Name |
3-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid |
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-4-8-5-7(11(14)15)2-3-9(8)12-10(6)13/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
GTIGVZCZNYJSNM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)NC1=O |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)NC1=O |
synonyms |
6-Quinolinecarboxylicacid,1,2-dihydro-3-methyl-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



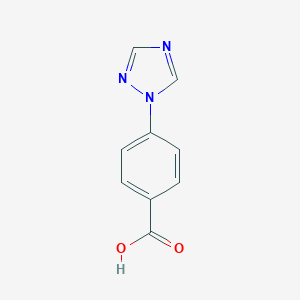
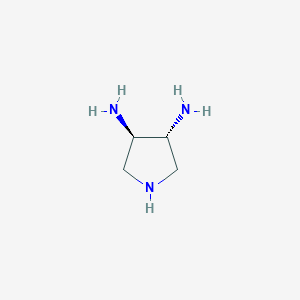
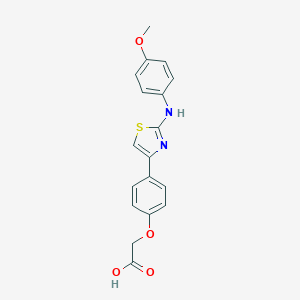
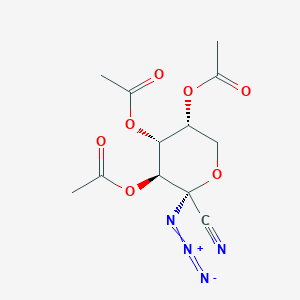
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
